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Compound of Interest

Compound Name:
3-Bromo-1-(1H-imidazol-5-

YL)propan-1-one

Cat. No.: B8778494

Get Quote

Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological utility of substituted

imidazole propanone derivatives. While the imidazole heterocycle is a ubiquitous

pharmacophore in FDA-approved drugs (e.g., ketoconazole, dacarbazine), the propanone

(acetone) linker represents a specific, versatile structural motif. This 3-carbon ketone bridge

facilitates unique binding geometries, serving as a precursor for oxime ethers, hydrazones, and

reduced alcohol derivatives.

This guide explores the structure-activity relationships (SAR), synthesis pathways, and

therapeutic applications of these compounds, specifically focusing on antifungal (CYP51

inhibition) and anticancer (tubulin destabilization) mechanisms.

Chemical Architecture & Pharmacophore
Analysis[1]
The core structure of interest is 1-(1H-imidazol-1-yl)propan-2-one. This scaffold consists of an

imidazole ring attached to a propan-2-one moiety at the N1 position.
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Structural Advantages[2]
Heme Coordination: The unhindered N3 nitrogen of the imidazole ring acts as a Lewis base,

capable of coordinating with the heme iron (

) in metalloenzymes like Lanosterol 14

-demethylase (CYP51).

The Propanone Linker: The C=O (carbonyl) group acts as a hydrogen bond acceptor.

Crucially, it serves as a reactive handle for derivatization into oximes (

) or hydrazones (

), which rigidify the structure and improve lipophilicity (LogP) for membrane penetration.

Electronic Modulation: Substituents on the imidazole ring (C2, C4, C5) allow for fine-tuning of

the

and electron density, affecting the strength of metal coordination.

SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
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Figure 1: SAR analysis of the imidazole propanone scaffold highlighting critical regions for

biological interaction.

Therapeutic Applications
Antifungal Activity (Primary Domain)
The most validated application of imidazole propanone derivatives—specifically oxime ether

derivatives—is in antifungal therapy.

Mechanism of Action (MOA): These compounds inhibit Lanosterol 14

-demethylase (CYP51). The imidazole N3 binds to the heme iron in the enzyme's active site,
blocking the demethylation of lanosterol. This halts the biosynthesis of ergosterol, a vital
component of the fungal cell membrane, leading to membrane instability and cell death.[1][2]

Key Data: Research on 1-(1H-benzoimidazol-1-yl)propan-2-one oxime ethers indicates high

potency against Botrytis cinerea and Sclerotinia sclerotiorum, often surpassing commercial

standards like carbendazim [1].[3]

Table 1: Comparative Antifungal Efficacy (Representative Data)

Compound
Class

Modification
Target
Organism

Activity Profile
(MIC/IC50)

Ref

Imidazole

Propanone
Unsubstituted C. albicans Low/Moderate [2]

Oxime Ether

Derivative

2,4-

dichlorobenzyl

tail

S. sclerotiorum
High (

)
[1]

Benzimidazole

Analog

Morpholine

substitution
B. cinerea

High (Superior to

Carbendazim)
[1]

Anticancer Potential
Substituted imidazoles exhibit anticancer activity through microtubule destabilization.[1]
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Mechanism: Bulky aryl substituents (e.g., 2,4-dichlorophenyl) on the imidazole ring allow the

molecule to occupy the colchicine-binding site of tubulin. This inhibition prevents microtubule

polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis [3].

Significance: Propanone-linked derivatives provide a flexible "hinge" that can position these

bulky groups optimally within the hydrophobic pocket of tubulin.

Mechanistic Pathways
Understanding the dual-pathway potential is critical for drug design. The pathway below details

the antifungal cascade.
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Figure 2: Mechanism of Action (MOA) for antifungal activity via CYP51 inhibition.
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Experimental Protocols
Chemical Synthesis of the Core Scaffold
Objective: Synthesize 1-(1H-imidazol-1-yl)propan-2-one.

Reagents:

Imidazole (1.0 eq)[4]

Chloroacetone or Bromoacetone (1.1 eq)

Anhydrous Potassium Carbonate (

) (2.0 eq)

Acetone or DMF (Solvent)

Protocol:

Preparation: Dissolve imidazole (6.8 g, 0.1 mol) in 50 mL of anhydrous acetone in a round-

bottom flask.

Base Addition: Add anhydrous

(27.6 g, 0.2 mol) and stir at room temperature for 30 minutes to facilitate deprotonation.

Alkylation: Dropwise add chloroacetone (9.25 g, 0.1 mol) over 20 minutes.

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl3/MeOH 9:1).

Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

Purification: Dissolve the residue in

, wash with water, dry over

, and recrystallize or purify via column chromatography.
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Validation:

1H NMR (CDCl3): Look for the singlet of the methylene linker (

) around

4.8 ppm and the methyl ketone (

) around

2.2 ppm.

Biological Screening: MIC Determination (Broth
Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Protocol:

Inoculum Prep: Prepare a suspension of C. albicans in saline to

McFarland standard (

CFU/mL). Dilute 1:100 in RPMI 1640 medium.

Plate Setup: Use a 96-well microtiter plate. Add 100

of RPMI 1640 to all wells.

Compound Dilution: Add 100

of the test compound (dissolved in DMSO, stock 1 mg/mL) to the first column. Perform serial
2-fold dilutions across the plate.

Inoculation: Add 100

of the diluted fungal suspension to each well.

Controls:

Positive Control: Fluconazole or Ketoconazole.
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Growth Control: Media + Fungi + DMSO (no drug).

Sterility Control: Media only.

Incubation: Incubate at

for 24–48 hours.

Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Verify by

optical density (

) if available.

Experimental Workflow Visualization
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Figure 3: Integrated workflow from chemical synthesis to biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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